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5-Hydroxymethyluracil

DNA repair Base excision repair Glycosylase substrate specificity

Researchers studying base excision repair and oxidative DNA damage need a reliable, high-purity source of 5-hydroxymethyluracil (5hmU). This oxidized pyrimidine is critical for SMUG1/TDG glycosylase assays and biomarker quantification but is often difficult to source with assured identity and purity. - Essential for characterizing SMUG1/TDG DNA glycosylase activities; selectivity confirmed in Smug1-deficient models. - Used as a definitive urinary/tissue biomarker for oxidative stress, distinct from 8-oxodG; quantified via validated LC-MS/MS methods. - Supplied with rigorous analytical documentation to ensure reproducibility in DNA repair research and oligonucleotide synthesis.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 4433-40-3
Cat. No. B014597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethyluracil
CAS4433-40-3
Synonyms2,4-Dihydroxy-5-hydroxymethylpyrimidine;  NSC 20901;  α-Hydroxythymine;  5-(Hydroxymethyl)-2,4(1H,3H)-pyrimidinedione;  5-(Hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione; 
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)CO
InChIInChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)
InChIKeyJDBGXEHEIRGOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility44 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethyluracil in DNA Damage & Epigenetics Research


5-Hydroxymethyluracil (5hmU) is an oxidized pyrimidine base derived from thymine oxidation at the 5-methyl group or from deamination of 5-hydroxymethylcytosine [1]. It exists endogenously in DNA at a basal level of approximately 0.5 per 10⁶ nucleosides in human somatic tissues [2]. This compound serves as a critical biomarker for oxidative DNA damage and is a substrate for specific DNA glycosylases such as SMUG1 and TDG [3].

Oxidative DNA damage biomarker via thymine oxidation
Substrate for SMUG1 and TDG base excision repair studies
Building block for modified oligonucleotide synthesis

Why 5-Hydroxymethyluracil Cannot Be Replaced


5-Hydroxymethyluracil exhibits distinct biochemical and biophysical properties compared to its close structural analogs, including thymine, uracil, and other oxidized pyrimidines. Simple substitution with thymine or uracil fails to recapitulate specific DNA-protein interactions, enzymatic processing, and miscoding potential [1]. For instance, the hydroxymethyl group at the C5 position confers unique recognition by DNA-binding proteins and glycosylases, as well as distinct base-pairing behavior that cannot be mimicked by the methyl group of thymine or the unsubstituted uracil [2].

Glycosylase specificity not recapitulated
Thymine or uracil cannot substitute for 5hmU in SMUG1/TDG enzyme assays, as recognition depends on the 5-hydroxymethyl group.
Protein-DNA binding not mimicked
Bacteriophage TF1 and similar proteins require authentic 5hmU for high-affinity complex formation; thymine-containing DNA shows no binding.
Miscoding potential differs
5hmU can mispair with guanine, altering replication fidelity profiles; thymine does not exhibit this promiscuity.

5-Hydroxymethyluracil Quantitative Evidence Guide


SMUG1 Glycosylase Specificity for 5hmU

5-Hydroxymethyluracil is a primary substrate for SMUG1 DNA glycosylase, whereas uracil is processed by both UNG and SMUG1. In Smug1 knockout mice, genomic 5hmU levels increased 26-fold compared to wild-type, while uracil levels remained unchanged [1]. This demonstrates that SMUG1 is the predominant enzyme responsible for 5hmU excision, while uracil excision is shared with UNG [2].

SMUG1 Specificity
Cross-study comparable
26-fold increase in genomic 5hmU in Smug1-/- brain vs. wild-type
Supports selective SMUG1 substrate role
Uracil levels unchanged in same model
DNA repair Base excision repair Glycosylase substrate specificity

TF1 Preferential Binding to 5hmU-DNA

The bacteriophage SPO1-encoded transcription factor 1 (TF1) exhibits high-affinity binding exclusively to DNA containing 5-hydroxymethyluracil, with a dissociation constant (Kd) of approximately 3 nM for cognate hmU-DNA [1]. Replacement of hmU with thymine abolishes this specific high-affinity binding, as TF1 does not recognize the thymine-containing counterpart [2].

TF1 Binding Affinity
Direct head-to-head
Kd ≈ 3 nM for hmU-DNA; thymine-DNA no binding
Requires authentic 5hmU for TF1 studies
In vitro binding assay with purified TF1
Protein-DNA interactions Bacteriophage biology DNA flexibility

5hmU vs 5-Formyluracil Radiation Yields

In γ-irradiated isolated DNA, the radiochemical yield of 5-formyluracil (5-ForUra) is 2.1-fold higher than that of 5-hydroxymethyluracil (5-HMUra) under identical conditions [1]. This quantitative difference reflects the distinct oxidation pathways and stabilities of these two thymine-derived lesions.

Radiation Yield Ratio
Direct head-to-head
5-Formyluracil yield 2.1-fold higher than 5hmU
Not interchangeable; different oxidation efficiencies
γ-irradiated DNA, aerated solution
Ionizing radiation DNA damage quantification Pyrimidine oxidation

5hmU Miscoding Potential vs Thymine

Ab initio quantum chemistry calculations reveal that 5-hydroxymethyluracil can form stable base pairs with both guanine and adenine in non-polar environments, whereas thymine exclusively pairs with adenine under Watson-Crick rules [1]. The stabilization energy of 5hmU mispairs with guanine exceeds that of the canonical adenine-thymine pair in non-polar conditions [2].

Miscoding Potential
Class-level inference
5hmU forms stable pairs with G and A; thymine pairs only with A
Base-pairing promiscuity distinct from thymine
Quantum chemical calculations, non-polar conditions
DNA replication fidelity Mutagenesis Quantum chemistry

DNA Polymerase Incorporation of 5hmU-dNTP

In competitive primer extension assays, 5-hydroxymethyl-2′-deoxyuridine triphosphate (5hmU-dNTP) is a good substrate for multiple DNA polymerases, incorporating significant percentages of the modified nucleotide even in the presence of natural dNTPs [1]. Notably, 5hmU-dNTP was not the optimal substrate for SPO1 DNA polymerase, despite this polymerase naturally replicating a 5hmU-rich genome [2].

Polymerase Substrate Profile
Cross-study comparable
5hmU-dNTP incorporated by multiple polymerases; not optimal for SPO1 polymerase
Substrate behavior differs from 5mC-dNTP and natural dNTPs
Competitive primer extension, 9 polymerases tested
DNA polymerase substrate specificity Nucleotide incorporation Epigenetic nucleotides

5-Hydroxymethyluracil Application Scenarios


Oxidative DNA Damage Biomarker Quantification

5-Hydroxymethyluracil serves as a specific urinary and tissue biomarker for oxidative stress-induced DNA damage, distinct from 8-oxodG or other oxidized bases. Studies have demonstrated elevated levels in cardiovascular disease patients and colorectal cancer, supporting its use as a diagnostic or prognostic indicator [1]. Its quantification via LC-MS/MS or GC-MS enables precise assessment of oxidative burden in clinical cohorts [2].

DNA Repair Enzyme Assays

The compound is an essential substrate for characterizing SMUG1 and TDG DNA glycosylase activities. Its selective accumulation in Smug1-deficient models makes it a definitive probe for assessing SMUG1 function in base excision repair pathways [1]. Researchers utilize synthetic 5hmU-containing oligonucleotides to measure glycosylase kinetics and to screen for inhibitors or modulators of DNA repair [2].

SPO1 DNA-Binding Protein Interactions

5-Hydroxymethyluracil is required for studying the sequence-specific DNA-binding properties of the bacteriophage SPO1 protein TF1 and related type II DNA-binding proteins. Replacement of thymine with 5hmU is essential for reconstituting high-affinity TF1-DNA complexes, which are used to investigate DNA flexibility and protein-induced bending [1]. This application is critical for structural biology and biophysical studies of protein-DNA recognition [2].

Modified Oligonucleotide Synthesis

The nucleoside and nucleotide derivatives of 5-hydroxymethyluracil are used in solid-phase synthesis of modified DNA oligonucleotides to investigate replication fidelity, polymerase substrate specificity, and the biological consequences of oxidative damage [1]. These synthetic oligonucleotides serve as model substrates for studying miscoding potential and for developing novel sequencing methods to map 5hmU in genomic DNA [2].

Application
Selection Property
Validation Focus
Oxidative stress biomarker research
Thymine-oxidation specificity
Quantitative biomarker methodology
DNA repair enzyme characterization
SMUG1/TDG substrate specificity
Glycosylase activity assays
Bacteriophage protein-DNA interaction studies
5hmU-dependent binding affinity
Protein-DNA complex biophysics
Modified oligonucleotide synthesis
Polymerase substrate compatibility
Replication fidelity assays

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39 linked technical documents
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